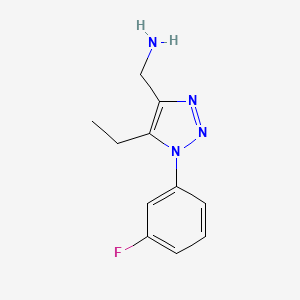

(5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[5-ethyl-1-(3-fluorophenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4/c1-2-11-10(7-13)14-15-16(11)9-5-3-4-8(12)6-9/h3-6H,2,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTXNVFSHXGWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC(=CC=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

- Molecular Formula : C11H13FN4

- Molecular Weight : 220.25 g/mol

- CAS Number : 1539048-11-7

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 2.5 | Induces apoptosis via caspase activation |

| U-937 (leukemia) | 3.0 | Inhibits cell proliferation and induces G1 phase arrest |

| HCT-116 (colorectal) | 1.9 | Triggers mitochondrial-mediated apoptosis |

The compound demonstrated IC₅₀ values ranging from 1.9 to 3.0 µM against these cell lines, indicating potent cytotoxicity comparable to established chemotherapeutics such as doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Candida albicans | 4.5 |

The results indicate that the compound exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as certain fungal strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as p53 and caspases .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, which is crucial for preventing cancer cell proliferation .

- Antimicrobial Mechanisms : The precise mechanisms for its antimicrobial action are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

- Tuberculosis Research : In a separate study focusing on tuberculosis treatment, derivatives of triazole compounds were found to inhibit DprE1 enzyme activity, which is crucial for mycobacterial survival. The compound's structural analogs showed similar inhibitory effects .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The introduction of the 3-fluorophenyl group enhances the potency of (5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine against various bacterial strains. A study published in Journal of Medicinal Chemistry demonstrated that similar triazole compounds could inhibit the growth of resistant bacterial strains effectively .

2. Anticancer Properties

Triazole compounds have been studied for their anticancer effects. The mechanism involves the inhibition of enzymes critical for cancer cell proliferation. A notable case study involved a derivative similar to this compound, which showed promising results in reducing tumor size in xenograft models .

3. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in preclinical studies. Triazole derivatives have been shown to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .

Material Science Applications

4. Synthesis of Functional Materials

In material science, triazole compounds are utilized for synthesizing polymers and other functional materials due to their unique electronic properties. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength .

5. Photovoltaic Devices

Recent studies have indicated that triazole-based compounds can be used as hole transport materials in organic photovoltaic devices. The incorporation of this compound can improve the efficiency of solar cells by facilitating better charge transport .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In a controlled experiment involving human breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability after 48 hours. This suggests that further development could lead to effective cancer therapies.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and observed properties:

Key Observations

Heterocycle Type :

- 1,2,3-triazoles (e.g., target compound) are more rigid and synthetically accessible via click chemistry compared to 1,2,4-triazoles, which often require multistep synthesis .

- Pyrazole derivatives (e.g., [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine) exhibit distinct electronic profiles due to differing nitrogen positions, affecting target selectivity .

Substituent Effects :

- Fluorophenyl Groups : The 3-fluorophenyl group in the target compound may enhance membrane permeability compared to 4-fluorophenyl analogs (e.g., 1-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine) due to reduced steric hindrance .

- Methanamine/Ethanamine : These groups improve solubility and CNS penetration, as seen in pyrazole and triazole analogs .

Biological Activity: Ferrocene-containing triazoles (e.g., (E)-1-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-ferrocenyl-propenone) demonstrate redox-dependent cytotoxicity, a feature absent in non-metallocene analogs . Sulfonyl groups in 1,2,4-triazoles enhance antifungal activity by interacting with fungal cytochrome P450 enzymes .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most established and efficient method to synthesize 1,2,3-triazoles, including the target compound, is the CuAAC reaction between an organic azide and a terminal alkyne. This reaction proceeds regioselectively to give 1,4-disubstituted 1,2,3-triazoles with high yields and under mild conditions.

Step 1: Preparation of the organic azide

The azide bearing the 3-fluorophenyl group is prepared by nucleophilic substitution of an appropriate aryl halide or sulfonate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature.

Step 2: Cycloaddition with terminal alkyne

The azide is reacted with a terminal alkyne bearing the 5-ethyl substituent (e.g., 1-butyne or ethylacetylene) in the presence of a copper(I) catalyst to form the triazole ring.

Step 3: Introduction of the methanamine group

The methanamine substituent at the 4-position of the triazole is introduced either directly during the cycloaddition step if the alkyne or azide contains the amine functionality or by subsequent functionalization such as reductive amination or nucleophilic substitution on a triazole intermediate bearing a suitable leaving group.

Detailed Reaction Conditions and Catalytic Systems

Recent research highlights optimized catalytic systems and reaction conditions to maximize yield and selectivity while adhering to green chemistry principles.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | CuSO4·5H2O (5 mol%), CuI, or Cu(I) generated in situ | Copper(I) is essential for catalysis; CuSO4 reduced by sodium ascorbate is common |

| Ligands | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), tris(2-benzimidazolylmethyl)amine ((BimH)3) | Ligands enhance catalyst stability and reaction rate |

| Solvent | Mixtures of methanol/water (3:1 v/v), DMF, ethanol | Methanol/water mixtures favored for green chemistry; DMF used for solubility |

| Temperature | Room temperature to 60 °C | Mild temperatures sufficient due to catalytic efficiency |

| Acid additives | Acetic acid, formic acid, trifluoroacetic acid | Acids facilitate in situ generation of hydrazoic acid from sodium azide and catalyst regeneration |

| Reaction time | 24 hours typical | Reaction time varies with substrate and conditions |

Table 1: Optimized CuAAC Reaction Conditions for 1,2,3-Triazole Synthesis

| Entry | Acid (equiv) | Cu Catalyst (mol%) | Ligand (mol%) | Solvent (conc., M) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetic acid 6.6 | CuSO4 0.25 | (BimH)3 0.25 | MeOH/H2O (0.83) | RT | 100 |

| 2 | Formic acid 5 | CuSO4 0.25 | (BimH)3 0.25 | MeOH/H2O (0.83) | RT | 99 |

| 3 | Trifluoroacetic acid 5 | CuSO4 0.25 | (BimH)3 0.25 | MeOH/H2O (0.83) | RT | 95 |

| 4 | Sulfuric acid 1.6 | CuI (5 mol%) | TBTA 2.5 | DMF (0.40) | 60 | 96 |

Yields determined by NMR and isolated product after chromatography.

Mechanistic Insights and Role of Additives

Hydrazoic Acid Formation: Sodium azide reacts with acids such as acetic or formic acid to generate hydrazoic acid in situ, which then participates in the cycloaddition.

Copper Catalyst Regeneration: Formic acid acts dually as an acid and mild reducing agent, regenerating Cu(I) from Cu(II), maintaining catalytic activity.

Ligand Effects: Tetradentate nitrogen-donor ligands like TBTA and (BimH)3 stabilize the copper catalyst and enhance reaction rates and yields at room temperature.

Alternative Synthetic Routes

Although CuAAC is the preferred method, alternative multi-step syntheses exist:

-

Formation of the triazole ring via cycloaddition of azide and alkyne.

Subsequent introduction of the methanamine group by reaction of the triazole intermediate with formaldehyde and ammonium chloride under reflux in acidic medium to form the methanamine substituent at the 4-position.

Industrial Scale Considerations:

Continuous flow reactors and automated systems are employed to optimize yield, purity, and minimize waste in large-scale production.

Summary of Preparation Methodologies

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| CuAAC with in situ hydrazoic acid generation | Mild conditions, high yields, green solvents | High regioselectivity, scalable, environmentally friendly | Requires copper catalyst and ligand optimization |

| Stepwise functionalization | Separate introduction of methanamine group | Flexibility in functional group introduction | Longer synthesis time, multiple purification steps |

| Industrial continuous flow | Automated, high throughput | High purity, reproducibility | Requires specialized equipment |

Research Findings and Practical Notes

The CuAAC method allows synthesis of 4-substituted 1,2,3-triazoles, including methanamine derivatives, under ambient atmosphere without inert gas or anhydrous solvents.

The reaction exhibits high atom economy with minimal by-products, aligning with green chemistry principles.

The method has been successfully applied to a broad substrate scope, including fluorinated aryl groups, demonstrating its versatility for synthesizing (5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine analogs.

Purification is typically achieved by silica gel chromatography following reaction completion.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), starting with 3-fluoroaniline derivatives. Key steps include:

Azide Formation : Reacting 3-fluoroaniline with sodium nitrite and azide donors (e.g., NaN₃) under acidic conditions to form the aryl azide intermediate.

Cycloaddition : Treating the azide with a propargylamine derivative (e.g., propargyl bromide) in the presence of Cu(I) catalysts to form the triazole core.

Functionalization : Introducing the ethyl group at position 5 via alkylation or cross-coupling reactions.

- Characterization : Intermediates are validated using / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC with UV detection .

Q. How is the structural identity of the compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Growing crystals via slow evaporation in solvents like dichloromethane/hexane.

Data Collection : Using synchrotron or laboratory X-ray sources (e.g., Mo-Kα radiation).

Refinement : Employing SHELXL for structure refinement, analyzing bond lengths, angles, and anisotropic displacement parameters. WinGX or OLEX2 suites are used for visualization and validation .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

- Methodological Answer : Initial screening involves:

In Vitro Binding Assays : Testing affinity for targets like G protein-coupled receptors (GPCRs) using fluorescence polarization or surface plasmon resonance.

Enzyme Inhibition Studies : Measuring IC₅₀ values against kinases or proteases via colorimetric substrates (e.g., ATPase activity).

Cytotoxicity Screening : Using MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Methodological Answer :

- Catalyst Optimization : Screening Cu(I) sources (e.g., CuI vs. CuBr·SMe₂) with ligands like TBTA to enhance regioselectivity.

- Solvent Engineering : Using mixed solvents (e.g., DMF/H₂O) to improve solubility and reaction kinetics.

- Purification Strategies : Implementing flash chromatography with gradient elution (hexane/EtOAc) or recrystallization in ethanol/water mixtures.

- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How are contradictions in spectroscopic data (e.g., NMR vs. MS) resolved during structural elucidation?

- Methodological Answer :

Multi-Technique Validation : Cross-verify - HMBC NMR for triazole proton assignments and HRMS for molecular ion confirmation.

Computational Modeling : Using DFT calculations (e.g., Gaussian 09) to simulate NMR chemical shifts and compare with experimental data.

Isotopic Labeling : Synthesizing -labeled analogs to resolve ambiguous peaks in crowded spectral regions .

Q. What strategies are employed to determine the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Deconvolution : Combining chemoproteomics (activity-based protein profiling) and RNA interference (siRNA screens) to identify binding partners.

- Molecular Dynamics (MD) Simulations : Simulating ligand-receptor interactions (e.g., with GPCRs) using GROMACS or AMBER to predict binding modes.

- Metabolomics : LC-MS/MS profiling to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .

Q. How can crystallographic disorder in the ethyl or fluorophenyl groups be addressed during refinement?

- Methodological Answer :

Multi-Component Modeling : Assigning partial occupancy to disordered atoms in SHELXL.

Restraints and Constraints : Applying SIMU/DELU restraints to stabilize thermal motion parameters.

Twinned Data Handling : Using TWINABS for data integration and HKLF5 format refinement in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.